molecular formula C13H20ClNO B2413511 1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride CAS No. 125802-08-6

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride

Cat. No. B2413511
CAS RN: 125802-08-6
M. Wt: 241.76
InChI Key: KKSZEGRXHDMJFP-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride” is a chemical compound with the molecular weight of 241.76 . It is also known as “1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride” and possesses anti-depressant activity on mice .


Synthesis Analysis

The synthesis of this compound involves a reaction of AlCl3 and LiAlH4 in THF at 0 ºC . The reaction is quenched with ethyl acetate while maintaining the temperature below 10 ºC .


Molecular Structure Analysis

The IUPAC name of the compound is “1-(4-methoxyphenyl)cyclohexanamine” and its InChI code is "1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3" .


Chemical Reactions Analysis

The compound reacts with ethyl acetate at a temperature below 10 ºC . The reaction mixture is then transferred to a beaker, cooled externally in an ice-salt bath, and treated cautiously with a 25% aq. NaOH solution .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 233-234 ºC . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Silacyclohexanones : 1-(4-Methoxyphenyl)cyclohexan-1-amine hydrochloride contributes to the synthesis of 4-silacyclohexanones, which are used as versatile building blocks for various chemical syntheses. These compounds are characterized by NMR spectroscopy and X-ray diffraction (Fischer, Burschka, & Tacke, 2014).

  • Kinetics and Mechanisms in Organic Chemistry : It plays a role in studying the kinetics and mechanisms of reactions involving alicyclic amines, contributing to a deeper understanding of chemical reaction processes (Castro, Leandro, Quesieh, & Santos, 2001).

  • Electrophilic Amination : The compound is utilized in the electrophilic amination of catecholboronate esters, offering insights into the development of asymmetric hydroboration and amination processes (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Pharmaceutical Applications

Material Science Applications

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13;/h5-8H,2-4,9-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZEGRXHDMJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride

CAS RN

125802-08-6
Record name 1-(4-methoxyphenyl)cyclohexan-1-amine hydrochloride
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